Differential In Vivo Carcinogenicity of N-Nitroso-N-methylurethane Versus Diazald® in Long-Term Rat Studies
A seminal 1962 study in Nature established a stark, quantifiable contrast in carcinogenic outcome. Rats receiving N-Nitroso-N-methylurethane via repeated intravenous injection at a dose of 1 mg/kg every 9 days developed pulmonary carcinomas in 100% of the treated animals, with a median induction time of 400 days [1]. In stark contrast, the alternative precursor N-nitroso-N-methyl-p-toluene-sulphonamide (Diazald®) was found to be "practically non-toxic and non-carcinogenic" when administered in the daily diet of rats over their entire lifespan [1].
| Evidence Dimension | In vivo carcinogenicity and chronic toxicity |
|---|---|
| Target Compound Data | 100% tumor incidence (squamous epithelial- and alveolar cell-carcinomas of the lungs) at 1 mg/kg IV every 9 days; acute LD50 = 5 mg/kg IV |
| Comparator Or Baseline | Diazald® (N-nitroso-N-methyl-p-toluene-sulphonamide): Practically non-toxic and non-carcinogenic in daily diet over entire lifespan |
| Quantified Difference | Target compound induces 100% tumors at 1 mg/kg cumulative dose (8-9 mg total per rat), while comparator shows no carcinogenic effect at any tested dose. |
| Conditions | In vivo rat model; target compound by intravenous injection; comparator by daily dietary administration over lifespan. |
Why This Matters
This data provides an unequivocal, quantitative basis for procurement: Diazald® presents a drastically lower occupational and environmental health risk profile, directly reducing the regulatory burden and specialized containment costs associated with N-Nitroso-N-methylurethane.
- [1] Druckrey, H., & Preussmann, R. (1962). N-Nitroso-N-methyl-urethane: a Potent Carcinogen. Nature, 195, 1111. View Source
